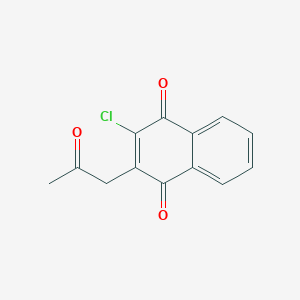
7-Methyl-6-nitro-2-phenylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6-nitro-2-phenylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure features a fused bicyclic system with a nitro group at the 6th position, a methyl group at the 7th position, and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-2-phenylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyridine with methyl nitroacetate under basic conditions, followed by cyclization to form the indolizine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-6-nitro-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indolizine ring, often using reagents like halogens or sulfonyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4+2] cycloaddition with dienophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, Lewis acids.
Cycloaddition: Dienophiles, heat or microwave irradiation.
Major Products Formed:
Reduction: 7-Methyl-6-amino-2-phenylindolizine.
Substitution: 3-substituted derivatives of this compound.
Cycloaddition: Cycloadducts with various dienophiles.
Applications De Recherche Scientifique
7-Methyl-6-nitro-2-phenylindolizine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 7-Methyl-6-nitro-2-phenylindolizine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with some evidence suggesting its role in modulating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
7-Methyl-2-phenylindolizine: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitro-2-phenylindolizine:
7-Cyano-6-nitro-2-phenylindolizine: Contains a cyano group instead of a methyl group, leading to different electronic properties and reactivity.
Uniqueness: 7-Methyl-6-nitro-2-phenylindolizine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
113614-02-1 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
7-methyl-6-nitro-2-phenylindolizine |
InChI |
InChI=1S/C15H12N2O2/c1-11-7-14-8-13(12-5-3-2-4-6-12)9-16(14)10-15(11)17(18)19/h2-10H,1H3 |
Clé InChI |
UTUCGZKVOFJJHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CN2C=C1[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)






![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)
![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)



